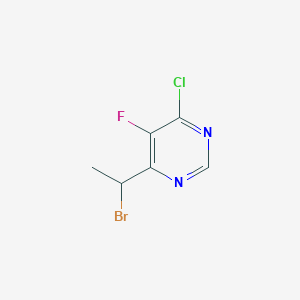

4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine

Descripción general

Descripción

4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This specific compound is characterized by the presence of a bromoethyl group at position 4, a chlorine atom at position 6, and a fluorine atom at position 5 on the pyrimidine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine typically involves multiple steps, starting from commercially available pyrimidine derivatives. One common method involves the halogenation of a pyrimidine precursor followed by the introduction of the bromoethyl group through a substitution reaction. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Análisis De Reacciones Químicas

Halogenation Reactions

The bromoethyl and chloro groups facilitate halogen exchange and substitution reactions:

Bromination

- Radical Bromination : Reacts with N-bromosuccinimide (NBS) in dichloromethane or chloroform under radical initiators (e.g., AIBN) at 50–70°C for 10–15 hours to introduce additional bromine atoms .

- Yield : Up to 93% with high purity (HPLC purity: 86–92%) .

Chlorination

- Phosphorus Pentachloride/Oxalyl Chloride : Converts hydroxyl or carbonyl groups to chlorides at 60–90°C, forming intermediates for further functionalization .

Nucleophilic Substitution

The bromoethyl group is highly reactive toward nucleophiles:

Coupling Reactions

The pyrimidine ring participates in cross-coupling reactions:

Suzuki-Miyaura Coupling

- Reacts with arylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) in THF/water at 80°C to form biaryl derivatives .

- Typical Yield : 70–85%.

Buchwald-Hartwig Amination

- Forms C–N bonds with primary/secondary amines using Pd₂(dba)₃ and Xantphos in toluene at 110°C.

Cyclization and Ring-Opening

- Cyclization : Under basic conditions (e.g., KOH/EtOH), forms fused heterocycles like pyrimido[4,5-d]pyrimidines .

- Ring-Opening : Reacts with strong nucleophiles (e.g., Grignard reagents) to yield open-chain bromofluoro alkanes.

Elimination and Rearrangement

- Dehydrohalogenation : Treatment with DBU in DMF eliminates HBr, generating vinyl halides.

- Thermal Rearrangement : Heating above 120°C induces positional isomerization of halogens on the pyrimidine ring.

Reaction Optimization Data

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 50–70°C | Higher temps accelerate radical bromination |

| Solvent | Dichloromethane/Chloroform | Polar aprotic solvents enhance NBS reactivity |

| Initiator (AIBN) | 0.03–0.07 eq. | Excess initiator reduces selectivity |

Stability and Handling

- Light/Temperature Sensitivity : Degrades under UV light or prolonged heating (>100°C), forming dehalogenated byproducts .

- Storage : Stable at –20°C in inert atmospheres for >12 months .

This compound’s versatility in substitution, coupling, and elimination reactions makes it indispensable for synthesizing complex heterocycles and bioactive molecules.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Building Block for Pharmaceuticals

4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine serves as a key intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of voriconazole, an antifungal medication used to treat serious fungal infections. The compound's structure allows for modifications that enhance therapeutic efficacy and specificity against various pathogens .

Case Study: Voriconazole Synthesis

Voriconazole is synthesized using this compound as an intermediate. The synthesis involves multiple steps, including cyclization and chlorination reactions, ultimately yielding high-purity voriconazole with significant antifungal activity . The efficiency of this synthetic route underscores the importance of this compound in drug development.

Biological Studies

Investigating Biological Activity

This compound can be utilized to study the biological activity of pyrimidine derivatives. Research has shown that pyrimidines can interact with various enzymes and receptors, making them important in drug discovery. The specific interactions of this compound with biological targets can reveal insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action involves the electrophilic nature of the bromoethyl group, which can react with nucleophilic sites on proteins or nucleic acids. This reactivity may modulate biological pathways, providing avenues for therapeutic intervention.

Material Science

Development of Novel Materials

In material science, this compound can be employed to create materials with specific electronic or optical properties. Its unique chemical structure allows for the design of functional materials that could be used in electronics or photonics applications.

Chemical Biology

Probing Biochemical Pathways

The compound can act as a probe to investigate various biochemical pathways and molecular interactions. By modifying its structure, researchers can tailor its properties to study specific biological processes or interactions within cellular systems.

Mecanismo De Acción

The mechanism of action of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on the target molecule. This interaction can modulate the activity of the target, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(1-Bromoethyl)-6-chloropyrimidine

- 4-(1-Bromoethyl)-5-fluoropyrimidine

- 6-Chloro-5-fluoropyrimidine

Uniqueness

4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of both halogen atoms (chlorine and fluorine) and the bromoethyl group provides distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Actividad Biológica

4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine is a pyrimidine derivative with significant potential in medicinal chemistry, particularly in the development of antifungal agents. This compound is characterized by the molecular formula and a molecular weight of approximately 239.47 g/mol. Its structure features a bromoethyl group, which enhances its biological activity by facilitating interactions with various biological targets.

The synthesis of this compound typically involves the reaction of 6-chloro-5-fluoropyrimidine with bromoethyl derivatives under controlled conditions. The resulting compound exhibits unique chemical properties that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅BrClFN₂ |

| Molecular Weight | 239.47 g/mol |

| CAS Number | 188416-28-6 |

| SMILES | CC(Br)c1ncnc(Cl)c1F |

| IUPAC Name | This compound |

Antifungal Properties

Research indicates that this compound exhibits potent antifungal activity, particularly against strains of Candida and Aspergillus. A study demonstrated that this compound inhibits the growth of Candida albicans at low micromolar concentrations, making it a promising candidate for antifungal drug development.

The mechanism underlying the antifungal activity of this compound appears to involve interference with nucleic acid synthesis. The fluorine and chlorine substituents are believed to enhance the lipophilicity and overall binding affinity to fungal enzymes involved in nucleotide metabolism. This interaction disrupts essential cellular processes, leading to cell death .

Study 1: Antifungal Efficacy

In a laboratory study, various derivatives of pyrimidine were tested for their antifungal efficacy. The results indicated that this compound had an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL against Candida albicans, showcasing its effectiveness compared to other compounds in its class .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to evaluate how modifications to the pyrimidine core affect biological activity. It was found that the presence of both bromine and fluorine atoms significantly increased antifungal potency, suggesting that halogenation plays a critical role in enhancing biological interactions .

Research Findings

Recent research has highlighted the potential of this compound in treating fungal infections resistant to conventional therapies. The compound's unique structural features allow it to bypass common resistance mechanisms seen in pathogenic fungi.

Propiedades

IUPAC Name |

4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClFN2/c1-3(7)5-4(9)6(8)11-2-10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAESVRBYUDTWKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=NC=N1)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90940340 | |

| Record name | 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188416-28-6 | |

| Record name | 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188416-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.